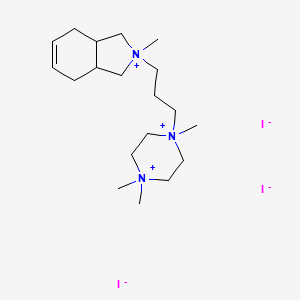![molecular formula C14H14N4O2 B14445410 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide CAS No. 73171-48-9](/img/structure/B14445410.png)
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide typically involves the reaction of 3-amino benzoic acid with 4-(hydrazinecarbonyl)benzoic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反応の分析
Types of Reactions
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydrazinecarbonyl groups can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or hydrazides.
科学的研究の応用
3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including heterocyclic compounds and polymers.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase and other hydrolases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability and mechanical strength
作用機序
The mechanism of action of 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as carbonic anhydrase and hydrolases, inhibiting their activity by binding to their active sites.
Pathways Involved: The inhibition of these enzymes disrupts critical biological pathways, leading to the suppression of cell proliferation in cancer cells or the inhibition of bacterial growth
類似化合物との比較
Similar Compounds
- 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide
- 2-(1H-benzo[d]imidazol-2-yl)-N-(4-(hydrazinecarbonyl)phenyl)benzamide
- 4-(2-(4-(4-chlorobenzamido)benzoyl)hydrazinyl)-4-oxobutanoic acid
Uniqueness
Compared to similar compounds, 3-Amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide exhibits unique properties such as:
- Enhanced Binding Affinity : Higher binding affinity to target enzymes, making it a more potent inhibitor.
- Versatility : Greater versatility in undergoing various chemical reactions, allowing for the synthesis of a broader range of derivatives.
- Specificity : Higher specificity towards certain biological targets, reducing off-target effects and increasing therapeutic potential .
特性
CAS番号 |
73171-48-9 |
|---|---|
分子式 |
C14H14N4O2 |
分子量 |
270.29 g/mol |
IUPAC名 |
3-amino-N-[4-(hydrazinecarbonyl)phenyl]benzamide |
InChI |
InChI=1S/C14H14N4O2/c15-11-3-1-2-10(8-11)13(19)17-12-6-4-9(5-7-12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) |
InChIキー |
HWKYUVQBEBLNGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC=C(C=C2)C(=O)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)



![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)







![{[tert-Butyl(diphenyl)silyl]oxy}ethanethioic S-acid](/img/structure/B14445400.png)
![6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14445403.png)
